2-Pyridylmagnesium bromide

Overview

Description

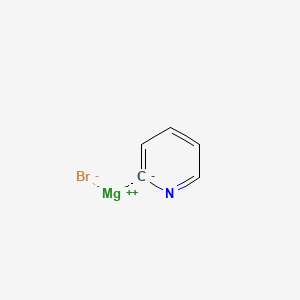

2-Pyridylmagnesium bromide is an organomagnesium compound that contains a nitrogen atom . It is used as a reagent for the synthesis of various compounds .

Synthesis Analysis

2-Pyridylmagnesium bromide can be synthesized by treating 3-chloro-2-ethoxypyridine with n-BuLi in THF at -78°C, followed by the addition of aryl- and alkylmagnesium halides as well as magnesium thiolates . This process produces 3,4-pyridynes during heating to 75°C .Molecular Structure Analysis

The molecular formula of 2-Pyridylmagnesium bromide is C5H4BrMgN . Its InChI code is 1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q;;+1/p-1 .Chemical Reactions Analysis

The reaction of 2-Pyridylmagnesium bromide involves the formation of 3,4-pyridynes, which are highly reactive intermediates . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .Physical And Chemical Properties Analysis

The molecular weight of 2-Pyridylmagnesium bromide is 182.3 g/mol . It is typically stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Synthesis of Pyridine Derivatives

2-Pyridylmagnesium bromide is used in the synthesis of various pyridine derivatives. For example, 2-bromopyridine reacts with magnesium, forming pyridylmagnesium bromide, which is then reacted with acetophenone, benzophenone, or ethyl benzoate to form phenylmethyl-(2-pyridyl)-carbinol, diphenyl-(2-pyridyl)-carbinol, or phenyl-bis-(2-pyridyl)-carbinol, respectively (Proost & Wibaut, 1940).

Synthesis of Pyridine-N-Oxide Derivatives

2-Pyridylmagnesium bromide is also involved in the synthesis of pyridine-N-oxide derivatives. For instance, 2-methoxyphenylmagnesium bromide reacted with 2-nitropyridine-N-oxide and demethylated to yield 2-(2′-hydroxyphenyl)pyridine-N-oxide, which undergoes thermal deoxidation (Antkowiak & Gessner, 1984).

Synthesis of Pyridyltellurium and Pyridylselenium Compounds

2-Pyridylmagnesium bromide is used in the synthesis of pyridyltellurium and pyridylselenium compounds. One-pot syntheses of these compounds involve selective bromine-magnesium exchange with isopropylmagnesium chloride, yielding various pyridyltelluromagnesium chlorides, and subsequently, dipyridyl ditellurides or selenides upon treatment with alkyl halides (Bhasin, Arora, Klapötke, & Crawford, 2004).

Preparation of Functionalized Pyridines

Functionalized pyridines are prepared using 2-pyridylmagnesium bromide. Bromopyridines are converted to corresponding pyridylmagnesium chlorides at room temperature by treatment with isopropylmagnesium chloride, and these Grignard reagents are then quenched by various electrophiles (Trécourt, Breton, Bonnet, Mongin, Marsais, & Quéguiner, 1999).

Synthesis of Indolizines and Pyrrolo[2,1‐b]azoles

2-Pyridylmagnesium bromide is instrumental in the synthesis of indolizines and pyrrolo[2,1-b]azoles. This is achieved by using tris(alkylthio)cyclopropenyl cations as a three-carbon building block in a reaction with 2-lithiated azoles (Kojima, Yamamoto, Kinoshita, & Inoue, 1992).

Synthesis of 2-(Aroyl) Pyridines

2-Pyridylmagnesium chlorides, derived from 2-pyridylmagnesium bromide, react with N,N-dialkyl arylamides to afford 2-(aroyl) pyridines. This process demonstrates high yields, purity, and preferential reactivity over carbonitrile counterparts (Rao, Swamy, Kumar, & Reddy, 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

2-Pyridylmagnesium bromide is an organomagnesium compound that contains a nitrogen atom . It primarily targets various chemical reactions as a reagent, particularly in the synthesis of nitro compounds and heterocycles .

Biochemical Pathways

The specific biochemical pathways affected by 2-Pyridylmagnesium bromide depend on the particular reaction it is used in. For instance, it can be used to synthesize pyridazines from β-unsaturated aldehydes , or to synthesize sulfoxides from aryl chlorides . Each of these reactions involves different biochemical pathways.

Result of Action

The result of 2-Pyridylmagnesium bromide’s action is the formation of new organic compounds. For example, it can help synthesize pyridazines from β-unsaturated aldehydes , or sulfoxides from aryl chlorides . The exact molecular and cellular effects would depend on the specific compounds being synthesized.

Action Environment

The action of 2-Pyridylmagnesium bromide can be influenced by various environmental factors. For instance, the presence of water or certain functional groups in the reaction environment can interfere with its reactivity. Additionally, like all Grignard reagents, it is sensitive to air and moisture, and thus must be handled under an inert atmosphere .

properties

IUPAC Name |

magnesium;2H-pyridin-2-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJECZOAMLZFBIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=N[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main synthetic application of 2-Pyridylmagnesium bromide highlighted in these studies?

A1: 2-Pyridylmagnesium bromide serves as a key building block in synthesizing indolizines and pyrrolo[2,1-b]azoles. This is achieved through its reaction with tris(alkylthio)cyclopropenyl cations, which act as a three-carbon building block. [, , , ]

Q2: Can you provide a specific example of a reaction involving 2-Pyridylmagnesium bromide and its outcome?

A2: Reacting 2-Pyridylmagnesium bromide with tris(isopropylthio)cyclopropenylium perchlorate in dry tetrahydrofuran at room temperature yields 1,2,3-tris(isopropylthio)indolizine in high yield. []

Q3: Are there alternative reagents to 2-Pyridylmagnesium bromide in these reactions?

A3: Yes, research indicates that 2-lithioazoles can be used instead of 2-Pyridylmagnesium bromide to react with tris(alkylthio)cyclopropenyl cations and produce pyrrolo[2,1-b]azoles. []

Q4: Beyond indolizines and pyrrolo[2,1-b]azoles, what other applications does 2-Pyridylmagnesium bromide have in organic synthesis?

A4: Research demonstrates the successful synthesis of 2-allylpyridine and 2,6-diallylpyridine using 2-Pyridylmagnesium bromide (and pyridenyl-2,6-bis-magnesium bromide) by reacting them with allyl bromide. []

Q5: Have researchers encountered any challenges when utilizing 2-Pyridylmagnesium bromide in synthesis?

A5: While not directly related to the success of the aforementioned reactions, attempts to synthesize di(2-pyridyl)cyclopropenone using routes similar to diphenylcyclopropenone, which likely involved 2-Pyridylmagnesium bromide, were unsuccessful. [] This suggests potential limitations or unexplored reaction pathways with this reagent.

Q6: Where can I find more information about the spectroscopic characterization of compounds synthesized using 2-Pyridylmagnesium bromide?

A6: While the provided abstracts don't delve into detailed spectroscopic data, the full research articles likely contain information on NMR, IR, and possibly mass spectrometry data for the synthesized compounds. Refer to the cited articles for a comprehensive analysis. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)

amine hydrochloride](/img/structure/B3116748.png)

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)

![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)